1-羟基哌啶-2-羧酸

描述

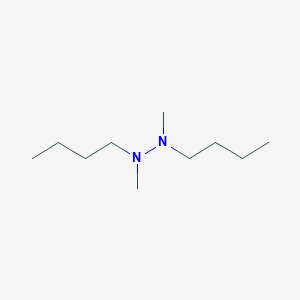

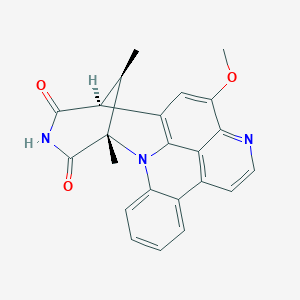

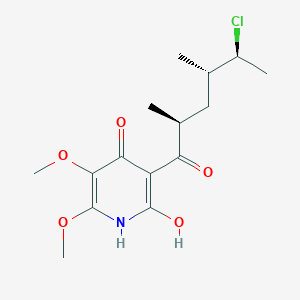

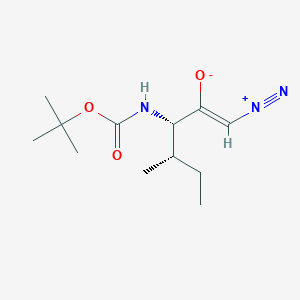

1-Hydroxypiperidine-2-carboxylic acid, also known as N-hydroxypipecolic acid, is an N-hydroxy-alpha-amino-acid resulting from the formal N-hydroxylation of the amino group of piperidine-carboxylic acid (pipecolic acid). It is functionally related to a pipecolic acid . It is a plant metabolite and a systemic acquired resistance (SAR) regulator that can coordinate with the immune signal salicylic acid to establish systemic acquired resistance .

Molecular Structure Analysis

The molecular formula of 1-Hydroxypiperidine-2-carboxylic acid is C6H11NO3. The InChI representation is InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) and the canonical SMILES representation is C1CCN(C(C1)C(=O)O)O .Chemical Reactions Analysis

While specific chemical reactions involving 1-Hydroxypiperidine-2-carboxylic acid are not detailed in the retrieved sources, it’s worth noting that piperidine derivatives, to which this compound belongs, have been the subject of numerous studies. These studies have explored intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

1-Hydroxypiperidine-2-carboxylic acid has a molecular weight of 145.16 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 145.07389321 g/mol. It has a topological polar surface area of 60.8 Ų . Carboxylic acids, including this compound, are known to readily engage in hydrogen bonding with water molecules .科学研究应用

医药和化妆品:5-羟基哌啶-2-羧酸是一种从白花楹叶中分离出来的新型亚氨基酸,在医药和化妆品中具有潜在的应用 (Hegarty,1957).

立体选择性合成:叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯的立体选择性合成,能够生成反式 (3R,4R) 异构体,在化学合成中具有重要意义 (Boev 等人,2015).

光物理学:3-羟基吡啶甲酸中的羧基团充当质子传递体,影响该体系的光物理学性质,这在材料科学和光化学中具有影响 (Rode 和 Sobolewski,2012).

糖苷酶抑制:哌啶基碳水化合物模拟物与 4-羟基哌啶-3-羧酸在固相合成中结合,显示出作为糖苷酶抑制剂的潜力 (Byrgesen 等人,1997).

胰岛素模拟活性:含有 3-羟基吡啶-2-羧酸的复合物 5,表现出有效的胰岛素模拟活性,抑制了肾上腺素处理的大鼠脂肪细胞释放游离脂肪酸 (Nakai 等人,2005).

手性合成:从工业废料(全部-R)-2-氮杂双环[3.3.0]辛烷-3-羧酸合成新型手性双环 3-羟基哌啶,展示了可持续和绿色化学应用的潜力 (Wilken 等人,1997).

酶促方法:对映体纯净的 2-羟基羧酸的酶促制备,突出了它们在有机合成中用作构件和手性拆分试剂的用途 (Chen 等人,2015).

生物医学研究中的抗氧化潜力:6-羟基-2,5,7,8-四甲基色满-2-羧酸的自旋标记酰胺由于其抗氧化潜力,有望用于使用磁共振成像 (MRI) 的生物医学研究 (Yushkova 等人,2013).

哌啶酸衍生物的合成:乙烯基氟基团作为乙酰基阳离子等价物,实现了 6-取代 4-羟基哌啶酸衍生物的立体选择性合成 (Purkayastha 等人,2010).

生物催化合成:豌豆的α-氧化酶催化光学纯 2-羟基酸的对映选择性合成,为有机化合物和药物应用提供了新的可能性 (Adam 等人,1998).

抗转移活性:L-艾杜糖酸型 1-N-亚氨基糖,有效抑制小鼠肺转移,突出了衍生物在癌症治疗中的治疗潜力 (Nishimura 等人,1997).

未来方向

Piperidines, including 1-Hydroxypiperidine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWARTPIJFHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35285-20-2 | |

| Record name | NSC109552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)